MMV008138 -

MMV008138

Catalog Number: EVT-2499894
CAS Number:
Molecular Formula: C18H14Cl2N2O2
Molecular Weight: 361.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of MMV008138 involves several key steps, primarily utilizing the Pictet-Spengler reaction. The synthesis begins with the reaction of tryptophan derivatives with 2,4-dichlorobenzaldehyde to form the core structure of the compound. This reaction yields various stereoisomers, which can be separated using column chromatography. The hydrolysis of esters using an Amberlyst resin catch and release protocol is employed to obtain the desired stereoisomers free from inorganic salt contamination .

Technical Details

  • Starting Materials: Tryptophan methyl esters and 2,4-dichlorobenzaldehyde.
  • Key Reaction: Pictet-Spengler reaction.
  • Separation Method: Column chromatography and NMR spectroscopy for stereochemical analysis.
Molecular Structure Analysis

The molecular structure of MMV008138 is complex and contains multiple chiral centers. The active stereoisomer has been identified as (1R,3S)-configured. The compound features a β-carboline core structure that contributes to its biological activity.

Structural Data

  • Molecular Formula: C₁₃H₉Cl₂N
  • Molecular Weight: Approximately 270.12 g/mol.
  • Stereochemistry: The predominant configuration is trans at the C1 position .
Chemical Reactions Analysis

MMV008138 undergoes various chemical reactions that are crucial for its biological activity. The compound's mechanism involves inhibition of the PfIspD enzyme, which is responsible for converting 1-deoxy-D-xylulose 5-phosphate into 2-C-methyl-D-erythritol 4-phosphate in the MEP pathway.

Technical Details

  • Inhibition Mechanism: Covalent binding to the active site of PfIspD.
  • Reaction Conditions: High-throughput screening assays have been developed to evaluate its efficacy against recombinant PfIspD .
Mechanism of Action

The mechanism of action for MMV008138 primarily involves its role as an inhibitor of the IspD enzyme within the MEP pathway. By binding covalently to critical residues in the enzyme's active site, MMV008138 disrupts the normal enzymatic function, thereby inhibiting the growth of P. falciparum.

Process and Data

  • Target Enzyme: IspD (Isoprenoid Synthase D).
  • Inhibition Potency: IC₅₀ values in nanomolar range (approximately 450 nM) for recombinant enzyme activity .
Physical and Chemical Properties Analysis

MMV008138 exhibits specific physical and chemical properties that are relevant to its function as an antimalarial agent.

Physical Properties

  • Solubility: Soluble in common organic solvents.
  • Stability: Stability under physiological conditions has been confirmed through various assays.

Chemical Properties

  • Reactivity: Reacts with thiol groups in enzymes due to its electrophilic nature.
  • Spectroscopic Data: Characterized using techniques such as NMR and mass spectrometry to confirm purity and structure .
Applications

The primary application of MMV008138 lies in its potential use as an antimalarial drug. Its ability to inhibit P. falciparum growth makes it a candidate for further development into a therapeutic agent against malaria, particularly strains resistant to existing treatments.

Scientific Uses

  • Antimalarial Research: Investigated for its efficacy against various strains of malaria.
  • Biochemical Studies: Used in studies exploring the MEP pathway and enzyme inhibition mechanisms .
Discovery and Development of MMV008138 as a MEP Pathway-Targeting Agent

Identification Through Phenotypic Screening of the Malaria Box Library

The antimalarial compound MMV008138 emerged from a systematic evaluation of the Medicines for Malaria Venture Malaria Box library, an open-access collection of 400 chemically diverse compounds curated from high-throughput phenotypic screens of nearly 6 million compounds. This library represented structurally optimized hits with confirmed activity against Plasmodium falciparum blood stages from pharmaceutical and academic screening initiatives at GlaxoSmithKline, Novartis, Saint Jude Children’s Research Hospital, and the Eskitis Institute [1] [9] [10]. MMV008138 (designated as TCMDC-125815 or GNF-Pf-4188 in earlier screening datasets) was prioritized based on its potent in vitro antiplasmodial activity, demonstrating half-maximal inhibitory concentration (IC₅₀) values of approximately 250 ± 50 nM against the multidrug-resistant Plasmodium falciparum Dd2 strain [1] [3]. Crucially, this initial phenotypic screening approach identified compounds capable of inhibiting parasite growth without presupposing a molecular target, thereby enabling the discovery of novel mechanisms of action. The chemotype of MMV008138 was characterized as a tetrahydro-β-carboline featuring a 3-carboxylic acid moiety and a 2,4-dichlorophenyl-substituted D-ring—a scaffold not previously associated with antimalarial activity [1] [7].

Table 1: Antiplasmodial Activity Profile of MMV008138 from Phenotypic Screening

Assay SystemStrain/ParameterActivity (IC₅₀)Source
P. falciparum Asexual Blood StageDd2 (multidrug-resistant)250 ± 50 nM [1]
P. falciparum Asexual Blood Stage3D7 (chloroquine-sensitive)Comparable to Dd2 [3]
P. falciparum GametocytogenesisStage II-VSignificant inhibition [9]
Mammalian Cell ToxicityL6 rat myoblasts>100 µM (Selectivity Index >400) [1]

Role of IPP Rescue Assays in Apicoplast-Target Validation

A pivotal step in deconvoluting MMV008138's mechanism of action involved the application of isopentenyl pyrophosphate (IPP) chemical rescue assays. This phenotypic diagnostic tool exploits a fundamental dependency of blood-stage Plasmodium parasites on the apicoplast organelle for isoprenoid precursor biosynthesis. The apicoplast houses the methylerythritol phosphate (MEP) pathway, which generates IPP and dimethylallyl pyrophosphate (DMAPP)—essential building blocks for isoprenoid synthesis in the parasite [1] [2]. Crucially, mammalian cells utilize a distinct mevalonate pathway for IPP production, rendering the MEP pathway a parasite-specific target.

Treatment of Plasmodium falciparum cultures with MMV008138 resulted in a rapid cytocidal effect without the delayed-death phenotype typical of inhibitors targeting apicoplast genome replication or translation (e.g., doxycycline) [1] [3]. Critically, exogenous supplementation of IPP (200-400 µM) completely reversed the growth-inhibitory effect of MMV008138, restoring parasite proliferation to near-normal levels [1] [2] [8]. This rescue phenomenon specifically implicated disruption of the apicoplast-localized MEP pathway as the primary mechanism of action. Further corroboration came from metabolite profiling: MMV008138-treated parasites exhibited depletion of downstream isoprenoid metabolites, mirroring the metabolic signature observed with the known MEP pathway inhibitor fosmidomycin (which targets IspC/DXR) [8]. The IPP rescue assay thus served as a definitive functional validation of MMV008138's apicoplast-targeting activity, narrowing its potential molecular targets to enzymes within the MEP pathway [1] [2] [3].

Transition from Hit to Lead: Prioritization Criteria in Antimalarial Drug Discovery

The progression of MMV008138 from a screening hit to a lead candidate involved rigorous evaluation against key prioritization criteria in antimalarial drug discovery:

  • Target Identification and Validation: Following IPP rescue, enzymatic studies pinpointed 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) as the specific molecular target. IspD catalyzes the conversion of MEP and cytidine triphosphate (CTP) to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate. Recombinant Plasmodium falciparum IspD (PfIspD) was potently inhibited by MMV008138 with half-maximal inhibitory concentration (IC₅₀) values of 7–44 nM, exhibiting a strong correlation between enzyme inhibition and parasite growth inhibition [1] [3] [8].
  • Species Selectivity and Safety Profile: MMV008138 demonstrated exceptional selectivity for PfIspD over orthologs from other species. It showed no significant inhibition of Arabidopsis thaliana, Mycobacterium tuberculosis, or Escherichia coli IspD enzymes at concentrations up to 10 µM [1] [3]. Crucially, it did not inhibit the recently characterized human IspD homolog, even at 500 µM [1] [8]. This translated to a high in vitro selectivity index (>400) when comparing antiplasmodial activity versus cytotoxicity in mammalian (L6) cells [1] [10].
  • Structure-Activity Relationship (SAR) Optimization: Initial medicinal chemistry established strict stereochemical and structural requirements for activity. The (1R,3S)-enantiomer was identified as the eutomer, exhibiting significantly greater potency (>100-fold) than its (1S,3R)-counterpart and racemic mixtures [1] [6] [10]. Key SAR findings included:
  • The 3-carboxylic acid is essential; esterification (CO₂Me) or reduction (CH₂OH) abrogated activity.
  • 2',4'-Disubstitution on the D-ring phenyl with at least one electron-withdrawing group (e.g., Cl) is critical. The 2',4'-dichloro analog (MMV008138) was optimal, while unsubstituted or dimethyl-substituted analogs were inactive.
  • Modifications to the carboxy group were tolerated only with specific bioisosteres; the methyl amide analog retained potency [1] [7].
  • Parasite Stage Specificity and Resistance Potential: MMV008138 demonstrated activity against both asexual blood stages and gametocytes, the transmission stages critical for eliminating malaria [9]. Furthermore, it effectively inhibited lab-adapted strains of Plasmodium falciparum with resistance to chloroquine, mefloquine, and artemisinin, suggesting a low risk of cross-resistance with current frontline therapies [8].

Table 2: Key Structure-Activity Relationship Findings for MMV008138 Analogs

Modification SiteAnalog StructurePf Dd2 IC₅₀PfIspD IC₅₀Key Inference
Core Configuration(1R,3S)-MMV008138 (1a)250 ± 50 nM44 ± 15 nMEutomer; absolute configuration essential
(1S,3R)-Enantiomer (ent-1a)>10,000 nM>10,000 nM
C3 Carboxy GroupCO₂H (1a)250 ± 50 nM44 ± 15 nMEssential pharmacophore
CO₂Me (3a)>10,000 nMNot reportedActivity lost
CH₃ ( (±)-11a)>10,000 nMNot reportedActivity lost
CONHCH₃ (7a)~250 nMNot reportedPotency retained
D-ring substitution2',4'-(Cl)₂ (1a)250 ± 50 nM44 ± 15 nMOptimal substitution
Unsubstituted phenyl (1b)>10,000 nM>10,000 nMActivity lost
2',4'-(CH₃)₂ (1u)>10,000 nM>10,000 nMActivity lost
2'-Cl (1c)Weak inhibitionNot reportedSuboptimal
2'-Cl,4'-CH₃ (1e)~250 nMNot reportedPotency retained

Table 3: Selectivity Profile of MMV008138

Biological Target/SystemActivity/ResultImplication
Plasmodium falciparum IspDIC₅₀ = 7–44 nMHigh potency against target enzyme
Escherichia coli IspDNo inhibition at 10 µMSelectivity over bacterial orthologs; reduced microbiome disruption risk
Human IspD homologNo inhibition at 500 µMMinimal risk of human toxicity via target engagement
Human L6 myoblast cellsIC₅₀ >100 µMHigh in vitro therapeutic index (>400)
Escherichia coli growthNo effect at 500 µMLack of antibacterial activity; species-selective

These prioritization criteria—potent and selective target engagement, favorable physicochemical properties (adherence to Lipinski's rules: MW=360.04, HBD=3, HBA=3, XLogP=4.08), synthetic tractability for analog production, activity across parasite life stages, and activity against drug-resistant isolates—collectively validated MMV008138 as a promising lead candidate for further optimization towards a novel class of species-selective, apicoplast/MEP pathway-targeted antimalarials [1] [3] [7]. Subsequent research efforts focused on structural optimization guided by X-ray crystallography of PfIspD-inhibitor complexes and in vivo proof-of-concept studies in murine malaria models [5] [7].

Properties

Product Name

MMV008138

IUPAC Name

(1R,3S)-1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

Molecular Formula

C18H14Cl2N2O2

Molecular Weight

361.2 g/mol

InChI

InChI=1S/C18H14Cl2N2O2/c19-9-5-6-11(13(20)7-9)16-17-12(8-15(22-16)18(23)24)10-3-1-2-4-14(10)21-17/h1-7,15-16,21-22H,8H2,(H,23,24)/t15-,16+/m0/s1

InChI Key

ZJDRIKAAFJMYGX-JKSUJKDBSA-N

SMILES

C1C(NC(C2=C1C3=CC=CC=C3N2)C4=C(C=C(C=C4)Cl)Cl)C(=O)O

Solubility

not available

Canonical SMILES

C1C(NC(C2=C1C3=CC=CC=C3N2)C4=C(C=C(C=C4)Cl)Cl)C(=O)O

Isomeric SMILES

C1[C@H](N[C@@H](C2=C1C3=CC=CC=C3N2)C4=C(C=C(C=C4)Cl)Cl)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.